(3Z,5S)-3-[{(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(1E)-prop-1-en-1-yl]-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl}(hydroxy)methylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione
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Overview
Description
Equisetin is a fungal tetramate natural product with notable anti-infectious activity. It is derived from marine fungi, particularly from the Fusarium species. Equisetin has garnered significant attention due to its unique structure and potent biological activities, making it a promising candidate for various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of equisetin involves a chemo-enzymatic approach. The process begins with the preparation of a linear polyene precursor through a series of seven steps. This precursor undergoes maturation via an intramolecular Diels–Alder reaction catalyzed by the enzyme Fsa2, which constructs the trans-decalin system of equisetin in a stereo-selective manner .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the chemo-enzymatic synthesis route provides a scalable approach for producing equisetin. The combination of chemical and biological methods ensures the efficient and cost-effective production of this complex natural product .
Chemical Reactions Analysis
Types of Reactions: Equisetin undergoes various chemical reactions, including:
Oxidation: Equisetin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within equisetin.
Substitution: Substitution reactions can introduce new functional groups into the equisetin molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions
Major Products: The major products formed from these reactions include various equisetin derivatives with altered biological activities and properties .
Scientific Research Applications
Equisetin has a wide range of scientific research applications, including:
Mechanism of Action
Equisetin exerts its effects through a unique dual mechanism:
Host Autophagy Potentiation: Equisetin enhances the host’s autophagy process, aiding in the clearance of intracellular pathogens.
Mitochondrial-Mediated ROS Generation: It induces the generation of reactive oxygen species (ROS) in mitochondria, which helps eliminate invading bacteria.
These mechanisms make equisetin an effective agent against intracellular pathogens like Staphylococcus aureus .
Comparison with Similar Compounds
Equisetin is compared with other similar compounds, such as:
Fusarochromanone Derivatives: These compounds share structural similarities with equisetin and exhibit diverse biological activities.
Tetramic Acid Compounds: Equisetin and its analogs, like 5’-epi equisetin, belong to the tetramic acid family and have similar biosynthetic pathways.
Fusarisetins: These compounds, also derived from Fusarium species, have distinct biological activities and structural features.
Equisetin stands out due to its unique dual mechanism of action and its broad spectrum of biological activities, making it a valuable compound for various scientific and medical applications .
Properties
Molecular Formula |
C22H31NO4 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(3Z,5S)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18-/t13-,14-,15-,16-,17+,22-/m1/s1 |
InChI Key |
QNQBPPQLRODXET-HMHJLHGTSA-N |
Isomeric SMILES |
C/C=C/[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@]1(C)/C(=C/3\C(=O)[C@@H](N(C3=O)C)CO)/O)C |
Canonical SMILES |
CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C |
Origin of Product |
United States |
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